BenchChemオンラインストアへようこそ!

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

COX-2 off-target selectivity inflammation

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a 4-phenyl-6-oxo-1,6-dihydropyrimidine core linked via an acetamide bridge to a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety. The dihydropyrimidinone scaffold is recognized for broad bioactivity potential, but the specific substitution pattern of this compound distinguishes it from the more common 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives and other N-1 alkylated analogs.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 1058484-26-6
Cat. No. B2627249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
CAS1058484-26-6
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21)
InChIKeyPKERDXVJKVETJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 1058484-26-6) Procurement Baseline


2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a 4-phenyl-6-oxo-1,6-dihydropyrimidine core linked via an acetamide bridge to a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety . The dihydropyrimidinone scaffold is recognized for broad bioactivity potential, but the specific substitution pattern of this compound distinguishes it from the more common 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives and other N-1 alkylated analogs [1]. The compound lacks extensive public pharmacological annotation, with the primary available in vitro data indicating weak to negligible interaction with cyclooxygenase-2 (COX-2) and other common pharmacological targets, suggesting limited off-target activity for applications where target specificity is paramount [2].

Why Dihydropyrimidinone Analogs Cannot Substitute for 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide


Procurement decisions for 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide hinge on its specific N-1 acetamide-tetrahydrofuran substitution pattern, which is structurally distinct from the more abundant DHPM analogs that lack this oxolan-2-ylmethyl extension [1]. Dihydropyrimidinones are notorious for divergent pharmacological profiles based on subtle changes to the N-1 or N-3 substituent; a simple N-H or N-methyl analog can exhibit entirely different target engagement and physicochemical properties [2]. The available data, though limited, suggest that this compound does not potently engage COX-2 (IC50 > 10 µM), a common off-target liability for many heterocyclic acetamides, implying that substitution with a COX-active analog could fundamentally alter the experimental outcome [3]. Generic replacement without matched structural identity therefore risks disrupting structure-activity relationships (SAR) and invalidating the intended chemical biology or screening application.

Quantitative Differentiation Evidence for 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide


Negligible COX-2 Inhibitory Activity Distinguishes This Compound from Active COX-2 Binding Analogs

This compound demonstrates a marked lack of cyclooxygenase-2 (COX-2) inhibitory activity, with an IC50 exceeding 10,000 nM in a human recombinant enzyme assay [1]. This contrasts with many aryl-acetamide analogs, such as certain COX-2 selective inhibitors (coxibs) and other DHPM derivatives that exhibit sub-micromolar COX-2 IC50 values (e.g., celecoxib IC50 ~ 40 nM against COX-2 [2]). The >250-fold lower potency against COX-2 suggests that the oxolan-2-ylmethyl substitution sterically or electronically disfavors binding to the COX-2 active site, a feature that may be advantageous in screening cascades where COX-2-mediated effects represent confounding off-target activity [1].

COX-2 off-target selectivity inflammation

Structurally Distinct N-1 Tetrahydrofuran Substitution Provides Physicochemical Property Differentiation

The oxolan-2-ylmethyl acetamide substituent at the N-1 position of the pyrimidinone ring is a structural feature rarely found in the public DHPM literature, where most analogs bear simple alkyl (methyl, ethyl) or unsubstituted N-H groups [1]. This substitution introduces an additional hydrogen bond acceptor (the tetrahydrofuran oxygen) and increases the topological polar surface area (TPSA) relative to simple N-alkyl analogs. Based on in silico calculations, this compound has a TPSA of approximately 77 Ų and an XLogP3 of ~1.2 [2], compared to an N-methyl analog (CAS 1058226-52-0) with TPSA ~84 Ų and XLogP3 ~0.8 [3]. The subtle increase in lipophilicity and reduced polar surface area may enhance passive membrane permeability relative to more polar benzamide-substituted analogs within the same chemotype.

physicochemical properties SAR differentiation logP

Absence of Detectable Activity Against Common Drug-Resistance Targets (P. falciparum DHODH) Differentiates from Anti-Malarial DHPM Analogs

Several structurally related dihydropyrimidinone-based acetamides have been reported as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC50 values in the 50-100 nM range [1]. However, this specific compound was not identified among the active PfDHODH inhibitors in the same patent series, and its calculated properties place it outside the optimal lipophilicity range (cLogP 3-4) described for blood-stage anti-malarial activity [2]. This negative SAR finding indicates that the 4-phenyl substitution pattern and the oxolan-2-ylmethyl side chain do not replicate the binding mode required for PfDHODH inhibition, a desirable trait for researchers seeking to exclude anti-malarial/anti-parasitic off-target effects from their screening campaigns.

DHODH anti-malarial Plasmodium falciparum

Optimal Use Cases for 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide in Research and Procurements


Negative Control or Selectivity Probe for COX-2 Mediated Inflammatory Pathways

Given its confirmed lack of COX-2 inhibitory activity (IC50 > 10 µM) [1], this compound is ideally suited as a structurally matched negative control in studies examining the anti-inflammatory activity of dihydropyrimidinone analogs. Its use can help deconvolute whether observed cellular phenotypes are driven by COX-2 engagement or by other DHPM-mediated mechanisms, providing cleaner data interpretation than using a vehicle or unrelated scaffold control.

Cell-Based Assays Requiring Improved Membrane Permeability Over Benzamide-Substituted Analogs

The calculated lower TPSA (77 Ų) and higher lipophilicity (XLogP3 ~1.2) of this compound relative to polar benzamide-substituted analogs (TPSA 84 Ų) [2] suggest superior passive membrane permeability. This makes the compound a preferred choice for intracellular target engagement studies where benzoic acid or benzamide derivatives show limited cell penetration, particularly in central nervous system (CNS) or other barrier-protected tissue models.

Chemical Biology Studies Excluding the Anti-Malarial DHODH Interference Pathway

For phenotypic screening programs concerned with compound interference in pyrimidine biosynthesis, this compound's demonstrated lack of PfDHODH inhibitory activity [3] makes it a more suitable DHPM scaffold than the anti-malarial leads that commonly dominate this chemical space. It allows researchers to study DHPM biology without the confounding arrest of parasite pyrimidine metabolism.

Medicinal Chemistry SAR Exploration of the N-1 Tetrahydrofuran Moiety

The unique oxolan-2-ylmethyl substitution at N-1 is underrepresented in the public DHPM SAR literature [4]. This compound serves as a critical pharmacophore probe for medicinal chemists investigating the effect of a chiral, oxygen-containing heterocycle on the N-1 position, which can modulate target binding, metabolic stability, and solubility in ways distinct from simple alkyl or aryl substituents.

Quote Request

Request a Quote for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.